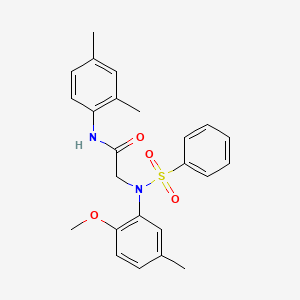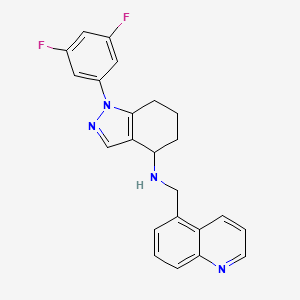![molecular formula C15H15N3O2 B6031106 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrazine derivative and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been found to exhibit anti-tumor activities by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored in the study of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine. One of the future directions is to explore its potential as an anti-cancer agent. Another future direction is to study its effects on the immune system and its potential as an immunomodulatory agent. In addition, the development of more soluble derivatives of this compound may help to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potential candidate for scientific research due to its interesting biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Its mechanism of action is not fully understood, but it may exert its biological activities by inhibiting the activity of COX-2 enzyme. Further studies are needed to explore the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis method of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine involves the reaction of 3-methoxybenzaldehyde with ethyl 2-oxoacetate to form ethyl 3-methoxy-2-oxo-2,3-dihydro-1H-pyrazine-5-carboxylate. This intermediate is then reacted with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine has been found to exhibit interesting biological activities that make it a potential candidate for scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-4-2-3-11(9-12)14-5-8-18(14)15(19)13-10-16-6-7-17-13/h2-4,6-7,9-10,14H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSGVVMFUQYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)
![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)

![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)